Cas no 2228531-37-9 (3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile)

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile
- 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile
-
- インチ: 1S/C10H13N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h8H,1-5,7H2
- InChIKey: ZZXLZQBMQJCQGM-UHFFFAOYSA-N
- ほほえんだ: C12=NC(CCC#N)=CN1CCCC2
3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172413-1g |
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile |
2228531-37-9 | 98% | 1g |
¥13658 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172413-250mg |
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile |
2228531-37-9 | 98% | 250mg |
¥13904 | 2023-03-11 | |
Chemenu | CM558924-1g |
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile |
2228531-37-9 | 95%+ | 1g |
$1751 | 2024-07-18 | |
Enamine | EN300-1748739-1.0g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile |
2228531-37-9 | 1g |
$1458.0 | 2023-06-03 | ||
Chemenu | CM558924-250mg |
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile |
2228531-37-9 | 95%+ | 250mg |
$1646 | 2024-07-18 | |
Enamine | EN300-1748739-1g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile |
2228531-37-9 | 1g |
$1458.0 | 2023-09-20 | ||
Enamine | EN300-1748739-10g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile |
2228531-37-9 | 10g |
$6266.0 | 2023-09-20 | ||
Chemenu | CM558924-100mg |
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile |
2228531-37-9 | 95%+ | 100mg |
$1541 | 2024-07-18 | |
Enamine | EN300-1748739-0.25g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile |
2228531-37-9 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1748739-0.5g |
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile |
2228531-37-9 | 0.5g |
$1399.0 | 2023-09-20 |
3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile 関連文献
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrileに関する追加情報
Recent Advances in the Study of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile (CAS: 2228531-37-9)
The compound 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile (CAS: 2228531-37-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic nitrile derivative is part of a broader class of imidazo[1,2-a]pyridine compounds, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of the nitrile group, make it a promising candidate for further drug development and mechanistic studies.
Recent studies have focused on elucidating the synthetic pathways and biological activities of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile. A 2023 publication in the Journal of Medicinal Chemistry reported a novel and efficient synthetic route for this compound, highlighting its scalability and potential for industrial production. The study also explored its inhibitory effects on specific kinase targets, which are implicated in various cancer pathways. The results demonstrated moderate to strong inhibition, suggesting its utility as a lead compound for oncology research.
In addition to its anticancer potential, preliminary in vitro studies have indicated that 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile exhibits notable antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This finding, published in a 2024 issue of Bioorganic & Medicinal Chemistry Letters, underscores the compound's versatility and its potential as a scaffold for developing new antibiotics. The study also provided insights into the structure-activity relationship (SAR), identifying key modifications that could enhance its efficacy.
Further research has delved into the pharmacokinetic properties of this compound. A recent preclinical study evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles, revealing favorable oral bioavailability and metabolic stability. These findings, coupled with its low toxicity profile in animal models, position 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile as a promising candidate for further clinical development. However, challenges such as optimizing its selectivity and minimizing off-target effects remain areas of active investigation.
In conclusion, 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanenitrile (CAS: 2228531-37-9) represents a compelling example of how structural innovation in medicinal chemistry can yield compounds with multifaceted therapeutic potential. Ongoing research aims to refine its biological activity, improve its pharmacological properties, and explore its applications in treating complex diseases. The compound's progress exemplifies the dynamic interplay between chemical synthesis and biological evaluation in modern drug discovery.
2228531-37-9 (3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile) 関連製品
- 77704-34-8(2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F)
- 1354026-25-7(N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide)
- 1862545-34-3(2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid)
- 1352490-37-9(6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine)
- 2228386-64-7({1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl-3,3-difluorocyclobutyl}methanamine)
- 1234015-58-7(Prexasertib dimesylate)
- 1421530-45-1(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-ethoxyacetamide)
- 2228589-58-8(6-(3-bromoprop-1-en-2-yl)-2-methylquinoline)
- 1361584-68-0(Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid)
- 2402838-37-1(2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride)



